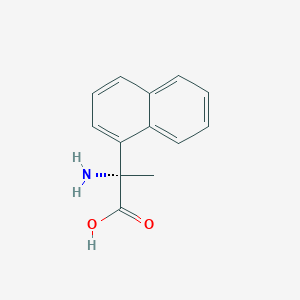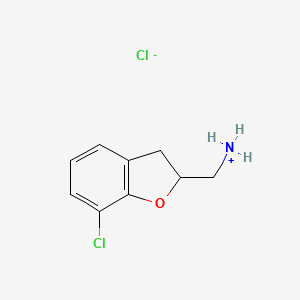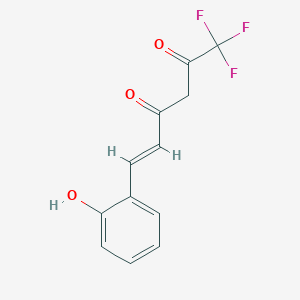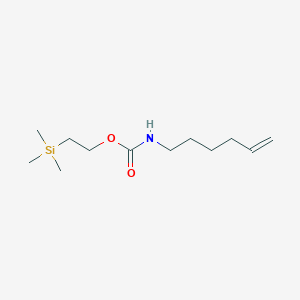
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate is an organic compound that features a carbamate functional group attached to a hex-5-en-1-yl chain, which is further substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of hex-5-en-1-ol and 2-(trimethylsilyl)ethylamine.
Formation of Carbamate: The hex-5-en-1-ol is reacted with phosgene or a phosgene substitute to form hex-5-en-1-yl chloroformate. This intermediate is then reacted with 2-(trimethylsilyl)ethylamine to form the desired carbamate.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new carbamate derivatives with different substituents.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This hydrolysis can be catalyzed by enzymes such as esterases or occur under acidic or basic conditions. The released amine can then interact with molecular targets or participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethyl carbamate: Lacks the hex-5-en-1-yl chain.
Hex-5-en-1-yl carbamate: Lacks the trimethylsilyl group.
2-(Trimethylsilyl)ethyl hexanoate: Contains an ester group instead of a carbamate group.
Uniqueness
2-(Trimethylsilyl)ethyl hex-5-en-1-ylcarbamate is unique due to the presence of both the trimethylsilyl group and the hex-5-en-1-yl chain. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C12H25NO2Si |
|---|---|
Poids moléculaire |
243.42 g/mol |
Nom IUPAC |
2-trimethylsilylethyl N-hex-5-enylcarbamate |
InChI |
InChI=1S/C12H25NO2Si/c1-5-6-7-8-9-13-12(14)15-10-11-16(2,3)4/h5H,1,6-11H2,2-4H3,(H,13,14) |
Clé InChI |
ZLHMGZXUBWHIRR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)NCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


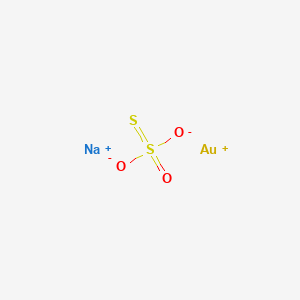

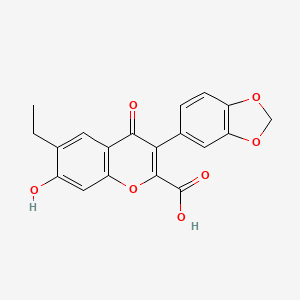

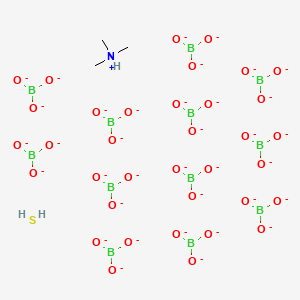
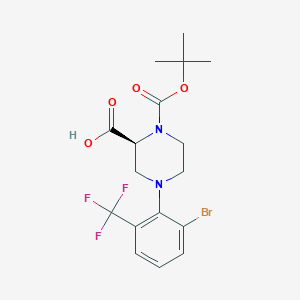
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)

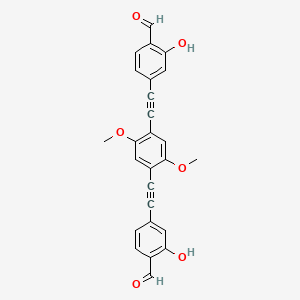
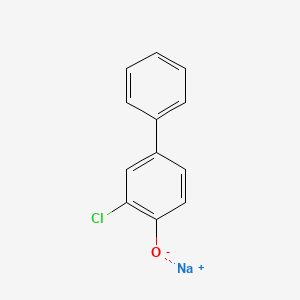
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
